molecular formula C22H28N2O4 B10874659 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2,2-dimethylpropanoyl)amino]benzamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2,2-dimethylpropanoyl)amino]benzamide

Cat. No.: B10874659
M. Wt: 384.5 g/mol
InChI Key: JXKWXPCCVJCSTQ-UHFFFAOYSA-N
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Description

N~1~-(3,4-DIMETHOXYPHENETHYL)-2-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZAMIDE is a synthetic organic compound It is characterized by the presence of a benzamide group, a phenethyl group with methoxy substituents, and a dimethylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-DIMETHOXYPHENETHYL)-2-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZAMIDE typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with an amine.

    Introduction of the Phenethyl Group: The phenethyl group with methoxy substituents can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Dimethylpropanoyl Group: The final step involves the acylation of the amine group with 2,2-dimethylpropanoic anhydride or a similar reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,4-DIMETHOXYPHENETHYL)-2-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzamide derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N1-(3,4-DIMETHOXYPHENETHYL)-2-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(3,4-DIMETHOXYPHENETHYL)BENZAMIDE: Lacks the dimethylpropanoyl group.

    N~1~-(3,4-DIMETHOXYPHENETHYL)-2-AMINOBENZAMIDE: Lacks the acylation on the amine group.

    N~1~-(3,4-DIMETHOXYPHENETHYL)-2-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZOIC ACID: Contains a carboxylic acid group instead of an amide.

Uniqueness

N~1~-(3,4-DIMETHOXYPHENETHYL)-2-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZAMIDE is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,2-dimethylpropanoylamino)benzamide

InChI

InChI=1S/C22H28N2O4/c1-22(2,3)21(26)24-17-9-7-6-8-16(17)20(25)23-13-12-15-10-11-18(27-4)19(14-15)28-5/h6-11,14H,12-13H2,1-5H3,(H,23,25)(H,24,26)

InChI Key

JXKWXPCCVJCSTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)NCCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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